Einecs 286-154-1

Beschreibung

Nomenclature and Classification of EINECS 286-154-1 within Chemical Inventories

The chemical compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-154-1 is a complex organic molecule belonging to the class of stilbene-triazine derivatives. nih.goveuropa.eu This classification is crucial for its identification and regulation within European chemical frameworks. ontosight.aiontosight.ai The EINECS number serves as a unique identifier for substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.comchemsafetypro.com

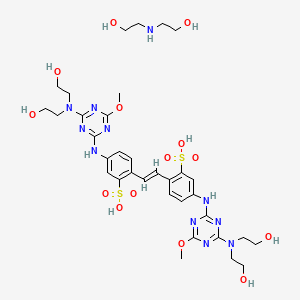

The standard chemical name for this substance is Disodium (B8443419) 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate. europa.euchemondis.com It is also recognized by its CAS (Chemical Abstracts Service) number, 16090-02-1. nih.gov The molecular formula of the compound is C40H38N12Na2O8S2. nih.gov Structurally, it is characterized by a central stilbene (B7821643) backbone, which is a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms of the double bond. This core is symmetrically substituted with two triazine rings. The triazine rings, in turn, are further functionalized with anilino and morpholino groups. The presence of two sulfonate groups enhances its solubility in water.

Interactive Table: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| EINECS Number | 286-154-1 |

| CAS Number | 16090-02-1 nih.gov |

| IUPAC Name | disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate nih.gov |

| Molecular Formula | C40H38N12Na2O8S2 nih.gov |

Historical Development and Evolution of Stilbene-Triazine Fluorescent Whitening Agents (FWAs) as a Class

The pursuit of "whiter-than-white" materials spurred the development of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). researchgate.netculturalheritage.org The concept of optical whitening emerged in 1929 when Paul Krais discovered that esculin, an extract from horse chestnut bark, could impart a blue fluorescence to counteract the natural yellowing of materials. culturalheritage.org However, early natural brighteners had limitations, such as discoloration upon prolonged light exposure. culturalheritage.org

This led to the development of synthetic FWAs, with stilbene-based compounds gaining prominence in the 1940s. culturalheritage.org These early synthetic brighteners demonstrated superior performance and stability. culturalheritage.org Modern OBAs are often derived from stilbene or triazine compounds. slideshare.net The combination of the stilbene chromophore with the versatile triazine ring system proved to be a particularly effective strategy in designing high-performance FWAs. The triazine rings offer several advantages, including the ability to modulate the electronic properties of the molecule and to provide sites for covalent attachment to substrates like cellulose (B213188) fibers in paper and textiles. rsc.org Over the years, research has focused on modifying the substituents on the triazine rings to enhance properties such as light fastness, solubility, and whitening efficiency. researchgate.net The introduction of various amino and alkoxy groups has led to a wide array of stilbene-triazine FWAs tailored for specific applications. ncsu.edu

Academic Significance and Research Trajectory of Stilbene-Triazine Derivatives in Material Science

Stilbene-triazine derivatives are of significant interest in material science due to their unique photophysical properties. researchgate.net These compounds are designed to absorb light in the near-ultraviolet region (around 340-380 nm) and re-emit it as blue light in the visible spectrum (around 400-450 nm). researchgate.net This fluorescence counteracts any yellowish cast of a material, resulting in a brighter, whiter appearance. sardarchemicals.comvinipulchemicals.com

The academic research trajectory for these compounds has been multifaceted. A primary focus has been on the synthesis of novel derivatives with improved performance characteristics. researchgate.netresearchgate.net This includes enhancing their light stability, as many FWAs can undergo photodegradation, leading to a loss of the whitening effect and potential yellowing of the substrate. ncsu.edu Researchers have explored the incorporation of different functional groups onto the triazine rings to improve their properties. ncsu.edu For instance, the introduction of amino acid groups has been investigated to create derivatives with low cytotoxicity for potential biological applications. researchgate.netresearchgate.net

Furthermore, stilbene-triazine derivatives have been studied for applications beyond traditional whitening. Their fluorescent properties make them suitable for use as fluorescent probes in biological imaging and as chemosensors. researchgate.net In polymer science, these compounds are incorporated into plastics to prevent yellowing and improve their aesthetic appeal. researchgate.net There is also growing interest in developing multifunctional polymeric fluorescent whitening agents that combine whitening capabilities with other functionalities, such as improved water solubility and surface strength for paper applications. ncsu.edu The ongoing research in this field is driven by the demand for more efficient, durable, and environmentally friendly materials in various industries. researchandmarkets.comfuturemarketinsights.comdatahorizzonresearch.com

Regulatory Framework Integration: The Role of the European Inventory of Existing Commercial Chemical Substances (EINECS) in Chemical Management

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a cornerstone of chemical regulation in the European Union. safeopedia.comacs.org Established to create a comprehensive list of chemicals that were on the EU market between January 1, 1971, and September 18, 1981, EINECS serves as a foundational inventory for chemical management. ontosight.aichemsafetypro.com It assigns a unique seven-digit number to each substance, which simplifies identification and communication among manufacturers, importers, and regulatory bodies. ontosight.aisafeopedia.com

EINECS is a critical component of the broader EU regulatory framework, most notably the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007. safeopedia.comfas.org Under REACH, substances listed in EINECS are referred to as "phase-in substances." safeopedia.comchemradar.com This designation allowed for a transitional period for companies to register these existing chemicals with the European Chemicals Agency (ECHA). chemsafetypro.comontosight.ai The goal of REACH is to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals. acs.orgeuropa.eu

The EINECS inventory, along with the European List of Notified Chemical Substances (ELINCS) and the No-Longer Polymers (NLP) list, forms the unified European Community (EC) Inventory. safeopedia.comchemradar.com The EC number, which is often the EINECS number for existing substances, must be displayed on labels and safety data sheets for dangerous substances, facilitating their safe handling and transport. safeopedia.com This integrated system of identification and regulation ensures that even long-standing commercial chemicals like this compound are subject to ongoing evaluation and risk management to ensure their safe use. ontosight.aiup.pt

Eigenschaften

CAS-Nummer |

85187-66-2 |

|---|---|

Molekularformel |

C34H49N11O14S2 |

Molekulargewicht |

900.0 g/mol |

IUPAC-Name |

5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C30H38N10O12S2.C4H11NO2/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2/b4-3+; |

InChI-Schlüssel |

AAFLUHZHEJSXJJ-BJILWQEISA-N |

Isomerische SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO |

Kanonische SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO |

Herkunft des Produkts |

United States |

Synthesis Pathways and Molecular Engineering of Stilbene Triazine Derivatives

Synthetic Methodologies for Stilbene-Triazine Core Structures

The synthesis of stilbene-triazine derivatives is a multi-step process centered around the highly reactive cyanuric chloride molecule. benthamopen.comresearchgate.net The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution, enabling the precise construction of complex molecular architectures. thieme-connect.dechemcess.com

Nucleophilic Substitution Reactions with Cyanuric Chloride and 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSD acid)

The initial and pivotal step in forming the core structure is the nucleophilic aromatic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD acid). benthamopen.comgoogle.com This reaction is typically conducted in an aqueous medium where two moles of cyanuric chloride react with one mole of DSD acid. benthamopen.com The first chlorine atom on each cyanuric chloride molecule is substituted by the amino groups of the DSD acid.

This first condensation is highly sensitive to reaction conditions. It is performed at low temperatures, generally between 0-5 °C, and under slightly acidic to neutral pH, typically controlled between 4.5 and 7.0. benthamopen.comgoogle.com Maintaining these conditions is critical to prevent the hydrolysis of cyanuric chloride, an unwanted side reaction that can significantly reduce the yield and purity of the desired dichlorotriazinyl intermediate. benthamopen.com The progress of the reaction is often monitored by thin-layer chromatography (TLC) to confirm the consumption of the DSD acid. benthamopen.comncsu.edu

Subsequent Condensation Reactions with Amine Functional Groups

Following the formation of the dichlorotriazinyl-stilbene intermediate, the remaining chlorine atoms on the triazine rings are sequentially replaced in further condensation reactions with various amine-containing nucleophiles. benthamopen.comgoogle.com The choice of amine in these subsequent steps is crucial as it dictates the final properties of the derivative, such as its solubility, affinity for specific substrates (like cellulose (B213188) or polyamide fibers), and its photophysical characteristics. srce.hr

The second substitution reaction is carried out under moderately elevated temperatures, typically between 30-50 °C. thieme-connect.de A wide range of amines can be used, including but not limited to aniline (B41778), sulfanilic acid, morpholine, monoethanolamine, and diethanolamine (B148213). google.comncsu.eduncsu.edu The reaction is controlled by adjusting the pH to a neutral or slightly alkaline range (pH 7-10). benthamopen.comgoogle.com The final, third chlorine substitution requires more forcing conditions, with temperatures often raised to 80-100 °C to overcome the reduced reactivity of the triazine ring after the first two substitutions. thieme-connect.degoogle.com

Mechanistic Investigations of Key Synthetic Reactions and Reaction Control

The synthesis of stilbene-triazine derivatives hinges on the controlled, stepwise nucleophilic aromatic substitution (SNAr) on the cyanuric chloride ring. The reactivity of the three chlorine atoms is not identical; it decreases significantly with each successive substitution. benthamopen.comthieme-connect.de This differential reactivity is the key to selectively building complex symmetric or asymmetric molecules.

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it highly susceptible to nucleophilic attack. The first chlorine atom is very reactive and can be substituted at low temperatures (0-5 °C). thieme-connect.dechemcess.com Once the first nucleophile (in this case, DSD acid) is attached, it electronically deactivates the ring, making the second chlorine atom less reactive. Consequently, its substitution requires a higher temperature, typically in the range of 30-50 °C. thieme-connect.de The third chlorine atom is even less reactive, necessitating temperatures of 80-100 °C or higher for its displacement. thieme-connect.de

Computational and kinetic studies have provided deeper insights into this process. The reaction is understood to proceed via a concerted, two-stage mechanism where the nucleophilic addition is followed by the dissociation of the leaving group (chloride). nih.gov The Meisenheimer complex, a potential intermediate in SNAr reactions, has been identified as a transition state structure rather than a stable intermediate in this system. nih.gov The progressive increase in the energy barrier for each substitution step (from 2-8 kcal/mol for the first, to 9-15 kcal/mol for the second, and over 15 kcal/mol for the third) quantitatively explains the experimentally observed temperature dependence. nih.gov Precise control of temperature and pH at each stage is therefore paramount to minimize the formation of by-products from unwanted side reactions like hydrolysis. benthamopen.com

| Substitution Step | Typical Temperature Range (°C) | Typical pH Range | Key Control Factors |

|---|---|---|---|

| First Chlorine (with DSD Acid) | 0–10 °C benthamopen.comgoogle.com | 4.5–7.0 benthamopen.comgoogle.com | Preventing hydrolysis of cyanuric chloride. |

| Second Chlorine (with Amine) | 30–50 °C thieme-connect.de | 6.0–8.0 benthamopen.comncsu.edu | Selecting for mono-substitution on each triazine ring. |

| Third Chlorine (with Amine) | 80–100 °C thieme-connect.degoogle.com | 8.0–10.0 google.comgoogle.com | Overcoming the decreased reactivity of the triazine ring. |

Strategic Molecular Modifications for Enhanced Functionality

To optimize the performance of stilbene-triazine derivatives for specific applications, their core structure is often strategically modified. These modifications aim to enhance properties like water solubility, which is crucial for use in aqueous systems like detergents and paper coatings, and to fine-tune their photophysical behavior. ncsu.edusrce.hr

Incorporation of Water-Solubilizing Groups (e.g., Polyethylene (B3416737) Glycol, Polyvinyl Alcohol)

A significant challenge with some stilbene-triazine derivatives can be their limited water solubility. ncsu.edu To address this, hydrophilic polymers such as polyethylene glycol (PEG) and polyvinyl alcohol (PVA) are incorporated into the molecular structure. ncsu.eduncsu.edu This is typically achieved by reacting the monochloro- or dichloro-triazinyl stilbene (B7821643) intermediate with an amine- or hydroxyl-terminated PEG or PVA.

The introduction of these polymeric chains has been shown to have a positive effect, significantly improving the water-solubility of the final compound. ncsu.eduncsu.edu For instance, studies have demonstrated that modifying a conventional fluorescent whitening agent with PEG and PVA results in a clear aqueous solution, whereas the unmodified agent forms a cloudy solution. ncsu.edu This enhanced solubility is critical for applications in paper surface sizing and laundry detergents, ensuring uniform application and performance. slideshare.netncsu.edu

Asymmetric Substitution Patterns for Tailored Photophysical Performance

Creating asymmetric substitution patterns on the two triazine rings of the stilbene derivative is a sophisticated strategy to tailor its photophysical properties. google.comncsu.edu Symmetrical derivatives have identical substituents on both triazine rings, while asymmetrical ones have different functional groups. This is achieved by using different amines in the second and third condensation steps or by reacting a pre-formed asymmetrically substituted triazine with the DSD acid intermediate.

Research has shown that asymmetric substitution can lead to derivatives with superior properties compared to their symmetrical counterparts. For example, a patented process describes the creation of a mixture of symmetrical and asymmetrical derivatives by reacting cyanuric chloride first with a mix of sulfanilic and metanilic acids, then with DSD acid, and finally with diethanolamine. google.com This mixture was reported to have a synergistic effect, resulting in higher whiteness and better color rendition than single-component agents when applied to paper. google.com The electronic differences introduced by asymmetric substitution can modulate the energy levels of the molecule's frontier orbitals, thereby influencing the absorption and emission spectra and potentially enhancing fluorescence quantum yield and photostability. ncsu.edu

| Property | Symmetric Derivatives | Asymmetric Derivatives | Research Finding |

|---|---|---|---|

| Synthesis | Simpler, stepwise addition of the same amine. | More complex, requires sequential addition of different amines or precursors. | Control of temperature and pH is crucial for selective synthesis in both cases. thieme-connect.de |

| Whiteness Effect | Effective, but can be optimized. | Can exhibit synergistic effects, leading to higher whiteness. google.com | Mixtures of asymmetric and symmetric compounds can outperform single components. google.com |

| Photophysical Properties | Predictable absorption/emission spectra. | Fine-tuning of absorption/emission maxima is possible. | Para-substituted anilino groups can cause a bathochromic (red) shift of 12-15 nm compared to meta-substituted ones. |

Table of Compounds

| Common/Trade Name | IUPAC Name or Description |

|---|---|

| Einecs 286-154-1 | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4,6-dichloro-1,3,5-triazin-2-yl]amino]-, disodium (B8443419) salt |

| Cyanuric Chloride | 2,4,6-trichloro-1,3,5-triazine |

| DSD Acid | 4,4′-diaminostilbene-2,2′-disulfonic acid |

| PEG | Polyethylene glycol |

| PVA | Polyvinyl alcohol |

| Aniline | Aniline |

| Sulfanilic Acid | 4-aminobenzenesulfonic acid |

| Metanilic Acid | 3-aminobenzenesulfonic acid |

| Morpholine | Morpholine |

| Monoethanolamine | 2-aminoethan-1-ol |

| Diethanolamine | 2,2'-iminodi(ethan-1-ol) |

Development of Polymeric Fluorescent Whitening Agents and Their Synthesis

The integration of stilbene-triazine derivatives, such as the compound corresponding to this compound, into polymeric structures is a key strategy for creating more permanent and effective whitening agents. scispace.comsci-hub.se This process involves chemically bonding the FWA molecule into a polymer chain, which prevents it from leaching out of the material over time, a common issue with non-polymeric additives. scispace.com

The synthesis of these polymeric fluorescent whitening agents (PFWAs) can be achieved through several molecular engineering approaches. One primary method involves the copolymerization of a modified, polymerizable FWA monomer with other standard vinyl monomers. scispace.com Researchers have successfully synthesized unsaturated triazinylstilbene derivatives capable of copolymerization with monomers like styrene (B11656) and acrylonitrile. researchgate.net This results in colorless, fluorescent polymers with high stability to wet treatments and solvents, as the FWA is covalently locked into the polymer backbone. sci-hub.seresearchgate.net

Another significant pathway is the modification of existing polymers or the use of polymeric backbones to carry the FWA moiety. A successful approach has been the synthesis of multifunctional, water-soluble PFWAs using a nucleophilic substitution reaction. ncsu.edu This method utilizes raw materials such as 4,4′-diamino-stilbene-2,2′-disulfonic acid (DSD acid), cyanuric chloride, and various amino compounds, which form the core FWA structure. ncsu.eduncsu.edu This FWA monomer is then reacted with polymers like polyethylene glycol (PEG) and/or polyvinyl alcohol (PVA). ncsu.eduncsu.edu This not only renders the FWA polymeric but also enhances water solubility and can improve the surface strength of materials like paper. ncsu.eduncsu.edu

The synthesis process for creating a polymeric FWA based on a stilbene-triazine structure typically follows a multi-step nucleophilic substitution:

First Condensation: 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD acid) is reacted with cyanuric chloride. researchgate.netresearchgate.net

Second Condensation: The resulting intermediate is then reacted with an appropriate amine, such as aniline or morpholine, which are components of the this compound structure. ncsu.edu

Polymer Integration: The final step involves reacting the stilbene-triazine monomer with a polymer like polyethylene glycol (PEG) or polyvinyl alcohol (PVA), which attaches the FWA to the polymer chain. ncsu.eduncsu.edu

Research findings indicate that the resulting PFWAs exhibit strong fluorescence and improved stability. ncsu.edu For example, modifying a triazine-stilbene FWA with PEG and PVA has been shown to have a positive effect on both water solubility and fluorescence intensity. ncsu.edu The covalent bonding achieved through these synthesis methods ensures that the whitening effect is more durable and resistant to environmental factors. scispace.comresearchgate.net

Table 1: Raw Materials for Polymeric Fluorescent Whitening Agent (PFWA) Synthesis

| Chemical Name | Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 4,4′-diaminostilbene-2,2′-disulfonic acid | C₁₄H₁₄N₂O₆S₂ | Stilbene core structure | ncsu.eduncsu.edu |

| Cyanuric chloride | C₃Cl₃N₃ | Triazine ring source and reactive linker | ncsu.eduncsu.edu |

| Aniline | C₆H₇N | Amino compound for substitution on the triazine ring | ncsu.eduncsu.edu |

| Morpholine | C₄H₉NO | Amino compound for substitution on the triazine ring | ncsu.eduncsu.edu |

| Polyethylene glycol (PEG) | HO(CH₂CH₂O)nH | Polymeric backbone for FWA attachment | ncsu.eduncsu.edu |

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | CAS Number | EINECS Number |

|---|---|---|---|

| Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate | Fluorescent Brightener 71, FWA 71 | 16090-02-1 | 286-154-1 |

| 4,4′-diaminostilbene-2,2′-disulfonic acid | DSD Acid, DASSA | 81-11-8 | 201-325-2 |

| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine | 108-77-0 | 203-614-9 |

| Aniline | Phenylamine | 62-53-3 | 200-539-3 |

| Morpholine | Tetrahydro-1,4-oxazine | 110-91-8 | 203-815-1 |

| Polyethylene glycol | PEG, Macrogol | 25322-68-3 | 500-038-2 |

| Polyvinyl alcohol | PVA, PVOH | 9002-89-5 | N/A |

| Styrene | Vinylbenzene | 100-42-5 | 202-851-5 |

Photophysical and Spectroscopic Characteristics of Stilbene Triazine Systems

Excitation and Emission Mechanisms of Stilbene-Triazine Fluorophores

Stilbene-triazine derivatives are characterized by their strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum and fluorescence in the visible region. researchgate.net The absorption spectrum is primarily dictated by the π-electron system of the stilbene (B7821643) core. These compounds typically exhibit two main absorption bands corresponding to their geometric isomers, cis and trans. psu.eduresearchgate.net

The trans-isomer is the photophysically active form responsible for the whitening effect. It absorbs light in the near-UV range, typically between 330 nm and 380 nm. psu.eduresearchgate.net The cis-isomer, in contrast, absorbs at shorter wavelengths, generally in the 260 nm to 291 nm range. researchgate.netnih.govscispace.com Following excitation, the trans-isomer emits blue fluorescent light, with emission maxima usually falling between 400 nm and 465 nm. psu.edunih.gov This emitted blue light masks the inherent yellow tint of substrates. additivesforpolymer.com

Table 1: Spectroscopic Data for Stilbene-Triazine Derivatives

| Isomer | Absorption Maxima (λ_max) Range (nm) | Emission Maxima (λ_em) Range (nm) |

| Trans-Isomer | 338 - 370 psu.eduresearchgate.netresearchgate.net | 400 - 650 researchgate.netnih.govresearchgate.net |

| Cis-Isomer | 260 - 292 psu.eduresearchgate.netscispace.com | Generally non-fluorescent heraproject.comscispace.comncsu.edu |

The whitening effect of compounds like Einecs 286-154-1 is an optical illusion based on the principle of fluorescence. diva-portal.org These agents absorb invisible high-energy radiation in the UV-A part of the spectrum (approximately 340-380 nm) and re-emit it as lower-energy, longer-wavelength visible light, specifically in the blue-violet region (around 400-450 nm). psu.educore.ac.uk

This process is an additive color phenomenon. unishivaji.ac.in Natural fibers and other materials often have a yellowish appearance because they absorb a portion of the blue light from the visible spectrum. additivesforpolymer.comcore.ac.uk By emitting additional blue light, the FWA compensates for this "blue defect," and the total light reflected from the surface is increased. unishivaji.ac.in The human eye perceives this combination of reflected and emitted light as a brighter, cleaner white. hongxinchemical.comadditivesforpolymer.com Furthermore, in certain systems, the excited FWA can participate in singlet-singlet energy transfer processes, providing an alternative pathway for the excitation of other molecules in the vicinity. researchgate.net

Photoisomerization Dynamics: Trans-Cis Interconversion and its Impact on Fluorescence Efficiency

A critical aspect of stilbene-triazine chemistry is the photoisomerization around the central carbon-carbon double bond (ethenediyl group). scispace.comncsu.edu These molecules can exist in two primary geometric forms: the trans (E) isomer and the cis (Z) isomer. heraproject.com The molecular structure, particularly the planarity, is paramount for fluorescence. Only the trans-isomer, which possesses a relatively planar conformation that allows for an extensive, uninterrupted π-conjugated system, is fluorescent. ncsu.edu

Upon exposure to UV light, the energetically stable trans-isomer can absorb a photon and undergo isomerization to the sterically hindered and non-planar cis-isomer. heraproject.comscispace.com This conversion to the cis form disrupts the conjugation, leading to a complete loss of fluorescence and, consequently, a reduction in the whitening effect. heraproject.comscispace.com This trans-to-cis photoisomerization is a reversible process, and in solution, a photostationary state or equilibrium between the two isomers is typically established under illumination. heraproject.comnih.gov However, this dynamic behavior contributes to the poor photostability of these compounds in solution, as the formation of the non-fluorescent cis-isomer renders the brightener less effective over time. scispace.com

Influence of Substituents and Molecular Architecture on Quantum Yields and Fluorescence Lifetimes

The molecular architecture, including the nature and position of various substituents on the triazine rings, plays a crucial role in modulating the photophysical properties of stilbene-based FWAs. researchgate.netmdpi.com The efficiency of fluorescence is quantified by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.

Substituents can influence the electronic properties of the molecule, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups can increase the electron density in the conjugated system, often leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. mdpi.comclockss.org

Table 2: General Effects of Substituents on Stilbene-Triazine Properties

| Substituent Type | General Effect on Fluorescence | Reference |

| Electron-Donating Groups | Shift emission to longer wavelengths, may increase intensity. | mdpi.comclockss.org |

| Electron-Withdrawing Groups | May diminish fluorescence. | unishivaji.ac.in |

| Groups Causing Steric Hindrance | Can disrupt planarity and reduce fluorescence efficiency. | unishivaji.ac.inmdpi.com |

| Groups Increasing Molecular Rigidity | Can enhance quantum yield by restricting non-radiative decay. | unishivaji.ac.inclockss.org |

Theoretical and Computational Studies of Ground and Excited State Structures

Computational chemistry provides powerful tools for investigating the electronic and geometric structures of stilbene-triazine systems in both their ground and excited states. researchgate.netaps.org Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the photophysical behavior of these molecules. researchgate.netresearchgate.net

These theoretical calculations allow for the prediction of key parameters, including absorption and emission wavelengths, which often show good agreement with experimental data. researchgate.net For instance, computational studies have successfully modeled the excitation of stilbene-triazine dyes to be in the 350-370 nm range, with subsequent emission between 400-425 nm. researchgate.net

Furthermore, molecular modeling can elucidate subtle structural details that govern fluorescence efficiency. For example, calculations can determine the dihedral angle between the stilbene and triazine planes, an important factor in minimizing non-radiative energy loss. Advanced computational methods have been employed to map the potential energy surfaces of the excited states, providing detailed insights into the trans-cis isomerization pathway, including the identification of transition states and conical intersections where the molecule can return to the ground state non-radiatively. acs.org These studies confirm the planar geometry of the ground-state trans-stilbene (B89595) and provide a unifying picture of the isomerization process that is consistent with experimental observations of excited-state lifetimes. aps.orgresearchgate.net

Degradation Mechanisms and Environmental Pathways of Stilbene Triazine Compounds

Photodegradation Processes: Oxidative Cleavage of the Ethenediyl Bond and Dimerization

Photodegradation is a primary pathway for the transformation of stilbene-triazine compounds in sunlit aquatic environments. heraproject.comusgs.gov The process is initiated by the absorption of ultraviolet (UV) radiation, typically in the 340-380 nm range, which excites the molecule. researchgate.net

A critical initial step in the photodegradation of stilbene-type FWAs is photoisomerization. acs.orgncsu.edu The fluorescent and more stable trans-(E)-isomer undergoes a reversible conversion to the non-fluorescent cis-(Z)-isomer upon exposure to UV light. heraproject.comsci-hub.se This isomerization leads to a loss of fluorescence, as the planar structure of the trans form is necessary for this property. ncsu.edusci-hub.se

Following isomerization, the principal degradation mechanism is the oxidative cleavage of the central ethenediyl (C=C) bond of the stilbene (B7821643) core. sci-hub.semst.dk This reaction breaks the molecule apart, leading to the formation of smaller, non-fluorescent degradation products. For FWA-1, these products have been identified as aldehyde and melamine (B1676169) compounds. mst.dk While the resulting aldehyde compounds are considered likely to be readily biodegradable, the melamine-like structures are known to be more persistent. mst.dk

Another photochemical reaction known for stilbene derivatives is [2+2] photodimerization, where two molecules join to form a cyclobutane (B1203170) ring. acs.orgrsc.orgresearchgate.net This process has been observed for various stilbene derivatives, often under specific laboratory conditions. nih.govnih.gov While it is a recognized potential pathway for stilbenes, the primary documented photodegradation route for FWA-1 in the environment remains oxidative cleavage following isomerization. sci-hub.semst.dk

| Photodegradation Step | Description | Key Findings & Citations |

| Photoisomerization | Reversible conversion from the fluorescent trans-(E)-isomer to the non-fluorescent cis-(Z)-isomer upon UV exposure. | This is a rapid and important process that precedes further degradation and results in a loss of fluorescence. heraproject.comacs.orgsci-hub.se |

| Oxidative Cleavage | The breaking of the central C=C double bond (ethenediyl bond) in the stilbene structure. | This is the main pathway following isomerization, yielding smaller molecules like aldehydes and persistent melamine compounds. sci-hub.semst.dk |

| Dimerization | A [2+2] cycloaddition reaction where two stilbene molecules link together. | A known reaction for stilbene derivatives, though oxidative cleavage is the more emphasized pathway for FWA-1 in environmental contexts. sci-hub.seacs.orgrsc.org |

Chemical Degradation by Environmental Agents (e.g., hypochlorite (B82951) bleaches, chlorine, peroxides, pH variations, di- and trivalent ions)

The stability of EINECS 286-154-1 is influenced by various chemical agents commonly found in wastewater and industrial processes.

Hypochlorite and Chlorine : Most optical brighteners are susceptible to degradation by hypochlorite bleaches and chlorine. sci-hub.se FWA-1 is noted as not being stable during bleaching processes. heraproject.com However, some sources claim that specific formulations, such as Optical Brightener DMS (C.I. 71), possess resistance to chlorine bleaching. raytopoba.com The degradation of similar stilbene FWAs by hypochlorite can be catalyzed by the presence of transition metal ions. researchgate.net

Peroxides : Hydrogen peroxide and other peroxides can have a deleterious effect on optical brighteners. sci-hub.se However, these compounds are often challenging to remove due to their general stability against oxidizers like hydrogen peroxide under normal conditions. google.com The effectiveness of peroxide-based degradation can be significantly enhanced through catalysis or combination with UV light, which generates highly reactive hydroxyl radicals. nih.govnih.govcsbsju.edu

pH Variations : The synthesis of triazine-stilbene compounds requires careful pH control to prevent the hydrolysis of the triazine ring, which is sensitive to this process. precedenceresearch.comcore.ac.uk This suggests that the compound's stability is pH-dependent. For a structurally similar compound, FB 220, degradation is reportedly accelerated by hydrolysis at a pH greater than 8.

Di- and Trivalent Ions : The presence of metal ions can influence chemical degradation. As mentioned, transition metal ions have been shown to catalyze the degradation of stilbene-type FWAs in the presence of hypochlorite. researchgate.net

| Degradation Agent | Effect on this compound / Stilbene-Triazines | Citations |

| Hypochlorite/Chlorine | Generally causes degradation, although resistance is claimed for some specific product grades. | heraproject.comraytopoba.comsci-hub.se |

| Peroxides | Can degrade the compound, but the reaction is often slow without a catalyst (e.g., activated carbon) or UV activation. | sci-hub.segoogle.comnih.govnih.gov |

| pH Variations | The triazine ring is susceptible to hydrolysis, especially under non-neutral pH conditions, which can lead to degradation. | precedenceresearch.comcore.ac.uk |

| Di- and Trivalent Ions | Can act as catalysts, for example, in the degradation by hypochlorite. | researchgate.net |

Biotic Transformation and Biodegradation Potential in Environmental Systems

Stilbene-triazine compounds like this compound are generally characterized by poor biodegradability. researchgate.netmdpi.com Standard tests for ready biodegradability consistently show low levels of mineralization.

A 28-day study following OECD guideline 301A found only 10-20% degradation for FB 71. industrialchemicals.gov.au While a test for inherent biodegradability (OECD 302B) showed a high removal of dissolved organic carbon (98.8%), this was primarily attributed to the rapid adsorption of the chemical onto the test inoculum within the first few hours, rather than true biological degradation. heraproject.comindustrialchemicals.gov.auoecd.org Consequently, FWA-1 is considered to be neither readily nor inherently biodegradable. industrialchemicals.gov.au The primary removal mechanism in biological wastewater treatment plants is not degradation but adsorption onto sewage sludge. heraproject.comindustrialchemicals.gov.au

| Biodegradation Test (FWA-1/FB 71) | Result | Conclusion | Citations |

| Ready Biodegradability (OECD 301A) | 10-20% degradation in 28 days. | Not readily biodegradable. | industrialchemicals.gov.au |

| Inherent Biodegradability (OECD 302B) | 98.8% DOC removal, but 89.6% occurred in the first 3 hours. | High removal is due to adsorption, not biodegradation. Not inherently biodegradable. | heraproject.comindustrialchemicals.gov.auoecd.org |

Environmental Distribution and Persistence Studies in Aquatic and Solid Matrices

The widespread use of this compound in household detergents and industrial applications leads to its continuous release into wastewater. heraproject.comindustrialchemicals.gov.au During wastewater treatment, the compound's low biodegradability and strong tendency to adsorb to solids dictate its environmental distribution.

Studies show that 85-90% of FWA-1 is eliminated from the water phase in sewage treatment plants by adsorbing onto sewage sludge. heraproject.com This sludge is often applied to agricultural land as fertilizer or sent to landfills, making soil and sediment the primary environmental sinks for this compound. industrialchemicals.gov.au The compound is considered persistent and is not expected to degrade significantly in soil or sediment environments. industrialchemicals.gov.auontosight.ai

In aquatic systems, the portion that is not removed by adsorption can persist in the water column. A mass balance study conducted on Lake Greifensee in Switzerland over a 12-month period provided insight into its fate in a natural lake system. The study concluded that the removal of FWA-1 was attributable to three main processes:

Photolysis: 50%

Flushing (outflow from the lake): 25%

Adsorption to sediment: 25%

This demonstrates the critical role of sunlight in the ultimate degradation of the compound in surface waters, while also highlighting its persistence and tendency to accumulate in sediments. heraproject.com Due to their persistence, s-triazine compounds are frequently detected in various environmental compartments, including surface water and groundwater. mdpi.comresearchgate.net

Advanced Applications and Material Interactions of Stilbene Triazine Derivatives

Performance in Cellulose-Based Materials: Paper and Textiles

Stilbene-triazine derivatives are extensively utilized in the paper and textile industries to enhance the whiteness and brightness of materials. mdpi.com These compounds function by absorbing light in the invisible ultraviolet (UV) spectrum (typically 340-370 nm) and re-emitting it as visible blue light (around 420-470 nm). ncsu.edu This emitted blue light counteracts the natural yellowish tint of cellulose-based products, resulting in a whiter and brighter appearance. ncsu.eduresearchgate.net In the paper industry, these agents are added to the pulp, applied as a surface sizing agent, or incorporated into coatings. mdpi.com Similarly, in textiles, they are used to brighten natural fibers like cotton as well as some synthetic blends. ncsu.edu

The affinity of stilbene-triazine derivatives for cellulose (B213188) fibers is a key factor in their effectiveness. This attraction is governed by several molecular interactions:

Hydrogen Bonding: The presence of amino and hydroxyl groups in the stilbene-triazine structure allows for the formation of hydrogen bonds with the hydroxyl groups of the cellulose polymer chains.

Van der Waals Forces: The large, planar structure of the stilbene-triazine molecule promotes strong Van der Waals interactions with the flat surface of the cellulose fibers. researchgate.net

Ionic Interactions: Many stilbene-triazine derivatives are anionic, often due to the presence of sulfonate groups. These negatively charged groups can interact with any cationic sites on the fibers or with cationic additives used in processing, such as retention aids in papermaking. researchgate.net The presence of electrolytes, like sodium sulfate, can enhance the deposition of these anionic brighteners onto the cellulose fibers. mdpi.com

The deposition process is influenced by factors such as temperature, pH, and the concentration of the brightener in the application bath. For instance, C.I. Fluorescent Brightener 220 is particularly effective in acidic papermaking conditions (pH 4-6). The process involves the dissolution of the FWA, its transport to the fiber surface, and subsequent adsorption onto the fiber. rsc.org In some cases, these agents have been observed to modify the assembly of cellulose itself, leading to the formation of nonmicrofibrillar sheets of cellulose by bacteria in their presence. ntu.edu.tw

While stilbene-triazine derivatives enhance the aesthetic properties of materials, their impact on durability and stability is multifaceted.

Light Fastness: A significant drawback of many stilbene-triazine brighteners is their poor light fastness. made-in-china.com Exposure to UV radiation can cause the trans-isomer of the stilbene (B7821643) core, which is responsible for fluorescence, to convert to the non-fluorescent cis-isomer. ncsu.edu This photoisomerization leads to a loss of the whitening effect. ncsu.edu Further degradation can occur through the cleavage of the ethylene (B1197577) bond in the stilbene structure, resulting in non-fluorescent byproducts. However, the light fastness can vary depending on the specific substituents on the triazine rings; derivatives with diethanolamine (B148213) and sulfonic acid groups tend to show better stability. researchgate.net

Washing and Perspiration Fastness: The wash fastness of these brighteners on cellulosic fibers is often moderate. srce.hr They can be gradually removed during laundering, although their presence in many commercial detergents helps to replenish them. sinocurechem.com Some derivatives, particularly those with multiple water-soluble groups, exhibit good perspiration fastness. made-in-china.comsinocurechem.com

Chemical Stability: Stilbene-triazine derivatives generally show good stability in alkaline conditions typical of laundry detergents. atamanchemicals.com However, their stability can be affected by bleaching agents. While some are resistant to peroxide bleaches, they can be degraded by hypochlorite (B82951) bleaches, especially in solution.

The following table summarizes the stability characteristics of some stilbene-triazine derivatives on cotton fabric.

| Property | Observation | Influencing Factors |

| Light Stability | Generally poor to fair, with fading over time. | UV exposure leads to trans-cis isomerization and degradation. Substituents on the triazine ring affect stability. ncsu.eduresearchgate.net |

| Wash Fastness | Moderate for many derivatives on cotton. | The strength of the bond between the FWA and the fiber. srce.hr |

| Perspiration Fastness | Can be good, especially for derivatives with specific functional groups. | The chemical structure of the FWA, particularly the presence of water-soluble groups. researchgate.netsinocurechem.com |

| Chemical Stability | Good in alkaline detergents; variable with bleaching agents. | Resistant to peroxide bleaches but can be degraded by hypochlorite. atamanchemicals.com |

Application in Synthetic Polymers and Plastics

Stilbene-triazine derivatives are also incorporated into various synthetic polymers and plastics to enhance their appearance. researchgate.net They serve to mask the inherent yellowness of the polymer and provide a brighter, cleaner look. ncsu.edu The selection of a specific brightener depends on its compatibility with the polymer matrix, its heat resistance during processing, and its light stability in the final product. researchgate.net For thermoplastic applications, high heat resistance and low volatility are crucial properties for the optical brightener. researchgate.net These additives are used in a wide range of plastic products, including fibers, films, and molded articles. rsc.org

Emerging Roles as UV-Absorbing Agents and Light Stabilizers in Materials

Beyond their primary function as whitening agents, stilbene-triazine derivatives inherently act as UV absorbers due to their fundamental mechanism of absorbing UV radiation. ncsu.eduncsu.edu This property can contribute to the light stabilization of the materials they are incorporated into. By absorbing harmful UV radiation, they can help protect the underlying polymer or fiber from photodegradation. ncsu.edu

Research has focused on modifying stilbene-triazine structures to enhance their light-stabilizing properties. For example, polymeric fluorescent whitening agents have been synthesized that not only brighten paper but also improve its resistance to UV aging. ncsu.edursc.org These multifunctional agents can reduce the yellowing of paper upon exposure to UV light more effectively than conventional FWAs. ncsu.edu The UV absorption range for these compounds is typically between 340 and 370 nm. made-in-china.com

The table below details the UV-related properties of stilbene-triazine derivatives.

| Property | Wavelength Range (nm) | Mechanism | Reference(s) |

| UV Absorption | 340 - 370 | Absorption by the conjugated stilbene-triazine system. | |

| Fluorescence Emission | 420 - 470 | Re-emission of absorbed energy as visible blue light. | |

| Photostabilization | - | Absorption of UV radiation reduces the amount of energy available to degrade the polymer matrix. | ncsu.eduncsu.edu |

Integration in Other Advanced Functional Materials and Systems

The unique photophysical properties of stilbene-triazine derivatives have led to their exploration in advanced material applications beyond traditional whitening.

Organic Light Emitting Diodes (OLEDs): The high fluorescence quantum yields and electronic properties of stilbene and triazine derivatives make them suitable for use in OLEDs. researchgate.netrsc.org Triazine-based materials, known for their electron-accepting nature, are used as electron-transport or host materials in OLED devices. rsc.orgresearchgate.net By designing bipolar host materials that combine electron-donating and electron-accepting moieties (like carbazole (B46965) and triazine), it is possible to achieve balanced charge transport and high efficiency in phosphorescent OLEDs (PhOLEDs). rsc.org For instance, novel triazine derivatives have been developed as electron-accepting components for exciplex emitters in OLEDs, achieving high external quantum efficiencies. researchgate.net

Chemosensors: The fluorescence of stilbene-triazine compounds can be sensitive to their chemical environment, a property that is exploited in the development of chemosensors. researchgate.net These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence intensity or wavelength. For example, triazine-based fluorescent sensors have been designed for the selective detection of metal ions like Hg²⁺. The interaction between the analyte and the triazine derivative causes a change in the electronic structure of the molecule, leading to a measurable optical response. mdpi.com This can occur through mechanisms like aggregation-induced emission (AIE) or photo-induced electron transfer (PET). mdpi.com

Analytical Methodologies for Characterization and Monitoring in Research

Spectroscopic Techniques for Detection and Quantification (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, FT-IR)

Spectroscopic methods are indispensable for the analysis of stilbene-triazine derivatives due to their unique electronic and vibrational properties. These techniques provide information on the chemical functionality of the bulk sample. concawe.eu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of unsaturated systems, such as the aromatic rings and conjugated double bonds inherent in the stilbene (B7821643) core of Einecs 286-154-1. concawe.eu The absorption of UV-Vis radiation promotes electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system and can be used for quantitative analysis based on the Beer-Lambert law. Increasing conjugation in the molecular structure typically results in absorbance at progressively higher wavelengths. concawe.eu

Fluorescence Spectroscopy: As a fluorescent whitening agent, this compound is particularly well-suited for analysis by fluorescence spectroscopy. This highly sensitive technique involves the excitation of the molecule at a specific wavelength, causing it to emit light at a longer wavelength. The resulting emission spectrum is a molecular fingerprint that can be used for both identification and precise quantification, even at very low concentrations. The fluorescence properties are directly linked to the extended π-electron system of the stilbene-triazine structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the specific functional groups present in the molecule. concawe.eu By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending of bonds), an FT-IR spectrum provides qualitative information about the compound's structure. For this compound, characteristic absorption bands would be expected for the triazine ring (C=N bonds), aromatic rings (C=C and C-H bonds), and any substituent groups like sulfonic acids or amines. concawe.eu

Table 1: Illustrative Spectroscopic Data for a Stilbene-Triazine Derivative

| Technique | Parameter | Typical Value/Observation | Information Provided |

| UV-Vis Spectroscopy | λmax (in water) | 340-360 nm | Confirmation of conjugated π-system |

| Fluorescence Spectroscopy | Excitation λmax | ~350 nm | Highly sensitive detection and quantification |

| Emission λmax | ~430 nm | Identification based on emission profile | |

| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | 1500-1600 cm⁻¹ | C=N stretching (Triazine ring) |

| 1600-1680 cm⁻¹ | C=C stretching (Aromatic rings) | ||

| 3000-3100 cm⁻¹ | Aromatic C-H stretching |

Chromatographic Separation and Identification of Stilbene-Triazine Derivatives and Degradation Products (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential degradation products that may be present in a sample. molybdenumconsortium.org

Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost, and practical technique used for the qualitative analysis of mixtures. mdpi.com It can be used to quickly check the purity of a sample, identify components by comparing their retention factor (Rf) values to a standard, and to determine the appropriate solvent system for more advanced chromatographic separations.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like stilbene-triazine derivatives. molybdenumconsortium.org When coupled with a suitable detector, such as a UV-Vis or fluorescence detector, HPLC provides high-resolution separation of the main component from closely related isomers and degradation products. The retention time is a characteristic parameter for identification, while the peak area allows for accurate quantification. The choice of a suitable stationary phase (e.g., C18) and mobile phase is critical for achieving optimal separation. ub.edu

Table 2: Representative Chromatographic Parameters for Analysis

| Technique | Parameter | Typical Condition/Value | Purpose |

| HPLC | Column | C18 reverse-phase (150 x 4.6 mm) | Separation of main compound and impurities |

| Mobile Phase | Acetonitrile/Water gradient | Elution of components based on polarity | |

| Detector | Fluorescence (Ex: 350 nm, Em: 430 nm) | Selective and sensitive detection | |

| Retention Time | ~8.5 min | Identification of this compound | |

| TLC | Stationary Phase | Silica gel plate | Qualitative purity assessment |

| Mobile Phase | Ethyl acetate/Hexane mixture | Separation of spots based on polarity | |

| Visualization | UV lamp (254/366 nm) | Detection of fluorescent spots |

Elemental Analysis for Structural Elucidation and Determination of Substitution Degree

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. For a substance like this compound, this analysis provides the empirical formula, which is a crucial piece of data for confirming the molecular structure derived from spectroscopic methods. molybdenumconsortium.org It is particularly important for verifying the degree of substitution on the triazine ring, ensuring that the correct number of stilbene and other substituent groups are attached. This information is vital for confirming the identity of the substance, especially when spectral data alone may not be sufficient for complete characterization. molybdenumconsortium.org

Advanced Analytical Approaches in Environmental and Material Science Research (e.g., Respirometric Studies)

In environmental research, understanding the fate of chemicals is critical. Respirometric studies are an advanced analytical approach used to assess the biodegradability of a substance. These studies measure the oxygen consumption of microorganisms in the presence of the test substance over time. A high rate of oxygen consumption indicates that the substance is being used as a food source and is thus biodegradable. For persistent substances, little to no oxygen consumption above the baseline would be observed. Such studies are integral to PBT (Persistent, Bioaccumulative, and Toxic) assessments under regulatory frameworks. umweltbundesamt.deumweltbundesamt.de Data from these studies are essential for evaluating the environmental impact and persistence of this compound.

Computational Chemistry for Predictive Analytical Models and Structural Conformation

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used as predictive tools in chemical analysis and risk assessment. dtu.dkacs.org These in silico methods use the chemical structure of a molecule to predict various properties, including spectroscopic characteristics, physicochemical parameters, and toxicological endpoints. acs.org For this compound, computational models can be used to:

Predict UV-Vis and fluorescence spectra to aid in experimental data interpretation.

Calculate properties like the octanol-water partition coefficient (log Kow), which is relevant for assessing bioaccumulation potential. umweltbundesamt.de

Model the three-dimensional structural conformation of the molecule, providing insights into its interaction with substrates or environmental matrices.

Estimate potential toxicity, helping to prioritize substances for further experimental testing. acs.org

These predictive models are valuable for filling data gaps and for the preliminary assessment of chemicals where experimental data is limited. umweltbundesamt.deacs.org

Q & A

Q. What foundational characterization methods are critical for studying EINECS 286-154-1, and how should they be prioritized in experimental design?

Methodological Answer:

- Step 1: Begin with spectroscopic characterization (e.g., NMR, IR) to confirm molecular structure and purity. Cross-reference with literature for consistency .

- Step 2: Use chromatographic techniques (HPLC, GC-MS) to assess stability under varying conditions (pH, temperature). Include retention times and peak area reproducibility metrics .

- Step 3: Prioritize methods that align with the compound’s reactivity. For example, UV-Vis spectroscopy is critical for photolabile compounds.

- Data Validation: Compare results with at least two independent analytical methods to minimize systematic errors .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Methodological Answer:

- Documentation: Provide detailed synthetic protocols, including catalyst purity, solvent batch numbers, and reaction monitoring intervals. Publish raw data (e.g., NMR spectra, yield calculations) in supplementary materials .

- Replication Framework: Use a "split-sample" approach: divide the synthesis into two independent batches and compare outcomes statistically (e.g., t-test for yield variance) .

Advanced Research Questions

Q. How should contradictory data on this compound’s thermodynamic properties be resolved?

Methodological Answer:

- Source Analysis: Trace discrepancies to methodological differences (e.g., calorimetry vs. computational modeling). Create a comparative table:

| Property | Method A | Method B | Potential Bias |

|---|---|---|---|

| ΔHf | 120 kJ/mol | 135 kJ/mol | Solvent choice in calorimetry |

| Solubility | 0.5 mg/mL | 0.7 mg/mL | Temperature calibration error |

- Resolution: Replicate experiments under standardized conditions and apply error propagation analysis .

Q. What strategies optimize hypothesis testing for EINECS 286-154-154-1’s catalytic activity in novel reactions?

Methodological Answer:

Q. How can computational modeling complement experimental data for this compound’s reactivity?

Methodological Answer:

- Integration Framework:

- Perform DFT calculations to predict reaction pathways.

- Validate with kinetic experiments (e.g., rate constant measurements).

- Use Bland-Altman plots to assess agreement between computational and experimental results .

- Limitations: Address force field parameterization biases by testing multiple software packages (e.g., Gaussian vs. ORCA) .

Methodological Pitfalls & Solutions

Q. How to mitigate biases in literature reviews on this compound?

Methodological Answer:

- Source Evaluation: Use the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to filter studies. Exclude non-peer-reviewed sources (e.g., patents, commercial websites) .

- Meta-Analysis: Apply random-effects models to account for heterogeneity across studies .

Q. What ethical considerations apply to toxicity studies of this compound?

Methodological Answer:

- Protocol Approval: Obtain ethics clearance for in vivo studies, specifying humane endpoints and sample sizes justified by power analysis .

- Data Transparency: Disclose conflicts of interest (e.g., funding from chemical manufacturers) and publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.